molecular formula C30H29BrN6O4S B11458336 N-((5-((2-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

N-((5-((2-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B11458336
M. Wt: 649.6 g/mol
InChI Key: JGZPQGDZOHEEPK-UHFFFAOYSA-N
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Description

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE is a complex organic compound that features a variety of functional groups, including bromophenyl, methoxyphenyl, pyrazolyl, triazolyl, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the bromophenyl and methoxyphenyl groups

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of new functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE has a variety of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other mechanisms. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H29BrN6O4S

Molecular Weight

649.6 g/mol

IUPAC Name

N-[[5-[2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C30H29BrN6O4S/c1-36-27(17-32-29(39)21-8-14-24(41-3)15-9-21)33-34-30(36)42-18-28(38)37-26(20-6-12-23(40-2)13-7-20)16-25(35-37)19-4-10-22(31)11-5-19/h4-15,26H,16-18H2,1-3H3,(H,32,39)

InChI Key

JGZPQGDZOHEEPK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC)CNC(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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